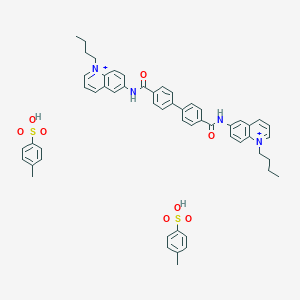![molecular formula C10H14N2O8Pb B096905 2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid CAS No. 15954-94-6](/img/structure/B96905.png)
2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Carboxymethyl compounds are a class of substances that contain a carboxymethyl group (-CH2-COOH). They are often used in the production of cellulose derivatives such as carboxymethyl cellulose (CMC), which is a water-soluble cellulose ether .
Synthesis Analysis
The synthesis of carboxymethyl compounds often involves the reaction of cellulose with chloroacetic acid in an alkaline medium . For example, in the production of CMC, bacterial cellulose is first synthesized, purified, freeze-dried, and milled into microparticles. These microparticles are then dispersed in a sodium hydroxide (NaOH) solution before the etherification reaction .Molecular Structure Analysis
The molecular structure of carboxymethyl compounds can vary depending on the specific compound. For example, the molecular formula of carboxymethyl cellulose is C6H9NO6 .Chemical Reactions Analysis
Carboxymethyl compounds can undergo various chemical reactions depending on their specific structure and the conditions. For example, carboxymethyl cellulose can form a hydrogel when reacted with chloroacetic acid in an alkaline medium .Physical And Chemical Properties Analysis
Carboxymethyl compounds have unique physical and chemical properties that make them useful in a variety of applications. For example, carboxymethyl cellulose is water-soluble and has colloidal, binding, thickening, absorbing, stabilizing, and film-forming properties .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[9-(carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2λ2-plumbacycloundec-6-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDFKZAOUSNTQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)O[Pb]OC(=O)CN1CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O8Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
